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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics of JNJ-26489112, an
investigational anticonvulsant drug, with a focus on its cross-species effects. JNJ-26489112
was developed by Johnson & Johnson as a potential successor to topiramate for the treatment
of epilepsy, with the aim of offering an improved side-effect profile due to its lack of activity
against carbonic anhydrase.[1] While clinical development was terminated, the available data
from preclinical and clinical studies offer valuable insights for researchers in the field of
epilepsy and anticonvulsant drug development. The mechanism of action of INJ-26489112
remains unknown.[1]

Human Pharmacodynamics: Photosensitive
Epilepsy Model

A key clinical study evaluated the pharmacodynamics of JINJ-26489112 in patients with
photosensitive epilepsy. This model is a valuable tool for the early assessment of
anticonvulsant efficacy in humans.

Experimental Protocol: Photosensitive Epilepsy Trial

A multi-center, single-blind, placebo-controlled, within-subject, sequential dose-escalation study
was conducted in 12 adult patients with a history of idiopathic photosensitive epilepsy.[2] The
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study design is outlined below:
o Participants: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy.
e Study Design:

o Day 1: Single oral dose of placebo.

o Day 2: Single oral dose of INJ-26489112 (1000 mg, 2000 mg, or 3000 mg).

o Day 3: Single oral dose of placebo.

e Primary Endpoint: The effect on the photoparoxysmal-EEG response (PPR) was assessed
by standardized intermittent photic stimulation (IPS) at various time points post-dose. The
standardized photosensitivity range (SPR), representing the range of frequencies of light that
induce a PPR, was calculated.

» Response Criteria:

o Positive Response: Reduction of the SPR in >3 out of 4 consecutive time points in at least
one eye condition (eyes open, during closure, or closed) compared to baseline.

o Complete Suppression: Disappearance of an IPS-induced PPR (SPR=0).

e Pharmacokinetic Sampling: Blood samples were collected to determine plasma
concentrations of INJ-26489112.

Diagram of the Photosensitive Epilepsy Trial Workflow
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Caption: Workflow of the human photosensitive epilepsy clinical trial.

A

Results: Dose-Dependent Efficacy in Humans

JNJ-26489112 demonstrated a clear dose-dependent pharmacodynamic effect in reducing or
suppressing the photoparoxysmal-EEG response in patients with photosensitive epilepsy.[2]

Positive Complete .
Dose of JNJ- ] Mean Cmax Median Tmax
Response Suppression
26489112 (ng/mL) (hours)
Rate Rate
1000 mg 3/4 (75%) 0/4 (0%) 16 3.73-5.04
2000 mg 3/4 (75%) 1/4 (25%) 28 3.73-5.04
3000 mg 213 (67%) 213 (67%) 42 3.73-5.04
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Data compiled from Di Prospero et al., 2014.[2]

Preclinical Pharmacodynamics: Animal Models of
Anticonvulsant Activity

While specific EDso values for INJ-26489112 in preclinical models are not publicly available, it
has been reported that the drug exhibited broad-spectrum anticonvulsant activity in animal
models.[3] The primary models used for its preclinical evaluation were the Maximal
Electroshock (MES) seizure test in mice and rats, and the audiogenic seizure (AGS) model in
susceptible mice.[3][4]

Experimental Protocols: Standard Preclinical
Anticonvulsant Models

The following are generalized protocols for the standard animal models used to assess
anticonvulsant drug efficacy.

o Maximal Electroshock (MES) Test: This model is used to identify drugs effective against

generalized tonic-clonic seizures.
o Species: Mice or rats.

o Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a
maximal seizure, characterized by a tonic hindlimb extension.

o Endpoint: The ability of a drug to prevent the tonic hindlimb extension phase of the

seizure.

o Parameter: The median effective dose (EDso) is the dose that protects 50% of the animals
from the tonic hindlimb extension.

o Audiogenic Seizure (AGS) Test: This model is used to evaluate drugs for their efficacy
against reflex seizures.

o Species: Genetically susceptible mice (e.g., DBA/2).
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o Procedure: A high-intensity auditory stimulus (e.g., a loud bell or siren) is presented to the
animal to induce a seizure, which typically progresses from wild running to clonic and then

tonic convulsions.
o Endpoint: The prevention of the different phases of the seizure.

o Parameter: The EDso is the dose that protects 50% of the animals from the convulsive

components of the seizure.

Diagram of Preclinical Anticonvulsant Screening Workflow
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Caption: General workflow for preclinical screening of anticonvulsants.

Comparative Profile with Other Anticonvulsants

To provide context for the potential efficacy of INJ-26489112, the following table summarizes
the publicly available preclinical pharmacodynamic data for its predecessor, topiramate, and
another commonly used anticonvulsant, carbamazepine, in the MES model.

Compound Species Model EDso (mg/kg)
JNJ-26489112 Mouse, Rat MES Not Publicly Available
Mouse AGS Not Publicly Available

Topiramate Mouse MES ~30-40

Rat MES ~10-20

Carbamazepine Mouse MES ~8-12

Rat MES ~10-15

Note: EDso values can vary depending on the specific experimental conditions (e.g., route of
administration, strain of animal).

Signaling Pathways and Mechanism of Action

The precise mechanism of action for INJ-26489112 is unknown.[1] In contrast, many other
anticonvulsant drugs have well-defined molecular targets. For instance, topiramate has a multi-
modal mechanism of action that includes:

Blockade of voltage-gated sodium channels.

Enhancement of GABA-mediated inhibition at GABAA receptors.

Antagonism of AMPA/kainate glutamate receptors.

Weak inhibition of carbonic anhydrase.

Diagram of Topiramate's Proposed Mechanisms of Action
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Caption: Simplified signaling pathways affected by topiramate.

Summary and Conclusion

JNJ-26489112 demonstrated dose-dependent anticonvulsant effects in a human model of
photosensitive epilepsy, suggesting target engagement in the central nervous system.
Preclinical studies in mice and rats using the MES and AGS models indicated a broad
spectrum of anticonvulsant activity. However, the lack of publicly available quantitative
preclinical data (EDso values) for JINJ-26489112 and its unknown mechanism of action limit a
direct and comprehensive comparison with other anticonvulsant drugs. The information
presented in this guide, based on available published data, provides a framework for
understanding the pharmacodynamic profile of INJ-26489112 and highlights the importance of
both preclinical and translational human models in the evaluation of novel antiepileptic
therapies. Further research would be necessary to fully elucidate the therapeutic potential and
mechanistic underpinnings of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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